This compound is classified as a heterocyclic aromatic compound, specifically a pyridopyrimidine derivative. It is primarily sourced from synthetic processes that utilize various precursors and reagents to achieve the desired molecular structure. The compound has garnered attention in scientific research due to its applications in medicinal chemistry, particularly as a precursor for bioactive molecules.
The synthesis of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine typically involves multi-step processes that can vary based on the chosen synthetic route. A common method includes the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol in the presence of alkali and formamidine acetate. The reaction parameters include:
In industrial settings, continuous flow reactors and automated systems are often employed to enhance yield and consistency during large-scale production .
The molecular structure of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine can be depicted as follows:
The spatial arrangement and electronic distribution within the molecule influence its reactivity and interactions with biological targets.
4-Chloro-2-methylpyrido[2,3-d]pyrimidine participates in several chemical reactions:
Substitution reactions can yield various derivatives, such as 4-amino-2-methylpyrido[2,3-d]pyrimidine, which may exhibit different biological activities compared to the parent compound .
The mechanism of action for compounds like 4-Chloro-2-methylpyrido[2,3-d]pyrimidine typically involves interaction with biological targets such as enzymes or receptors. In medicinal chemistry applications, this compound may act as an enzyme inhibitor or receptor antagonist. The specific interactions depend on the substituents on the pyridopyrimidine scaffold and their ability to fit into active sites of target proteins.
For example, derivatives of this compound have been investigated for their potential as Janus kinase inhibitors, which are crucial in treating autoimmune diseases by modulating inflammatory pathways .
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
4-Chloro-2-methylpyrido[2,3-d]pyrimidine has several significant applications:
The versatility of this compound highlights its importance across various fields of scientific research and industrial chemistry .
4-Chloro-2-methylpyrido[2,3-d]pyrimidine features a fused bicyclic heteroaromatic system consisting of pyrimidine and pyridine rings sharing a C–C bond. The pyridine ring adopts a [2,3-d] fusion, meaning atoms 2 and 3 of the pyridine ring are directly bonded to atoms 4 and 3 of the pyrimidine ring, respectively. This specific fusion creates a planar scaffold with significant electron-deficient character due to the presence of multiple nitrogen atoms. The chlorine atom occupies position 4 of the pyrimidine ring, a site of high electrophilicity due to adjacent nitrogen atoms (N3 and N1). The methyl group is attached to position 2 of the pyrimidine ring, adjacent to N1 and N3, influencing both steric and electronic properties.
Table 1: Fundamental Molecular Properties of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₈H₆ClN₃ | [3] [9] |
Molecular Weight | 179.61 g/mol | [3] [9] |
CAS Registry Number | 2448416-98-4 (Hydrochloride salt); 117890-81-0 (Base) | [3] [9] |
Canonical SMILES | CC₁=NC(Cl)=C₂C(C=CC=N₂)=N₁ (Base); CC₁N=C₂C=CC=NC₂=C(Cl)N=1.Cl (HCl salt) | [3] [9] |
InChIKey | JBJOOVPYGKZQEH-UHFFFAOYSA-N (Base) | [3] |
Key structural features include:
The systematic IUPAC name for the compound is 4-chloro-2-methylpyrido[2,3-d]pyrimidine. This name is derived using the following conventions:
Table 2: Nomenclature of Key Pyridopyrimidine Isomers Involving 4-Chloro-2-methyl Derivatives
Ring Fusion | IUPAC Name of 4-Chloro-2-methyl Isomer | Key Structural Difference |
---|---|---|
[2,3-d] | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | Pyridine fused via bonds between its C2-C3 and pyrimidine's C4-C4a. Nitrogen atoms at positions 1,3 (pyrimidine) and 8 (pyridine). |
[3,2-d] | 4-Chloro-2-methylpyrido[3,2-d]pyrimidine | Pyridine fused via bonds between its C3-C2 and pyrimidine's C4-C4a. Nitrogen atoms at positions 1,3 (pyrimidine) and 5 (pyridine). |
[3,4-d] | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine (CAS: 101900-98-5) | Pyridine fused via bonds between its C3-C4 and pyrimidine's C8a-C4. Nitrogen atoms at positions 1,3 (pyrimidine) and 2 (pyridine) [6]. |
[4,3-d] | 4-Chloro-2-methylpyrido[4,3-d]pyrimidine | Pyridine fused via bonds between its C4-C3 and pyrimidine's C8a-C4. Nitrogen atoms at positions 1,3 (pyrimidine) and 1 (pyridine). |
Positional isomerism significantly impacts the molecule's dipole moment, hydrogen bonding capabilities, and overall shape. For example, in the [2,3-d] isomer, the pyridine nitrogen (N8) is located opposite the pyrimidine N1, creating a distinct electronic distribution compared to the [3,2-d] isomer where the pyridine nitrogen (N5) is adjacent to pyrimidine N3 [4] [10].
The [2,3-d] fusion pattern endows 4-chloro-2-methylpyrido[2,3-d]pyrimidine with distinct physicochemical and biological properties compared to its isomers:
Table 3: Comparative Physicochemical and Biological Relevance of Pyridopyrimidine Isomers
Isomer Type | Electron Density Distribution | Common Biological Targets | Therapeutic Applications of Derivatives |
---|---|---|---|
[2,3-d] | Electron deficiency localized at C4, C6, C7. Moderate dipole moment. | Kinases (CDK4/6, PDK1, mTOR), DHFR, Biotin carboxylases | Palbociclib (breast cancer), Vistusertib (mTOR inhibitor), Piritrexim (DHFR inhibitor) [2] [10] |
[3,2-d] | Electron deficiency near fusion bond. Higher dipole moment. | Kinases (JAK, Abl), Inflammatory mediators | Delgocitinib (JAK inhibitor for dermatitis) [8] [10] |
[3,4-d] | Asymmetric electron distribution. Lower polarity. | Kinases (PI3K), Microtubule inhibitors | Voxtalisib (PI3K/mTOR inhibitor) [6] [10] |
[4,3-d] | Electron deficiency near pyrimidine ring. Moderate dipole. | Kinases (P38 MAPK), Cytokine modulators | Dilmapimod (P38 MAPK inhibitor for inflammation) [4] [10] |
Critical differences include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7